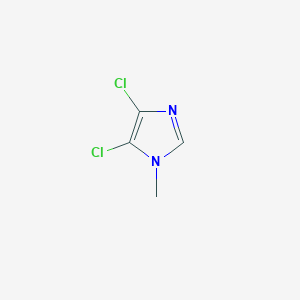

4,5-Dichloro-1-methylimidazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5-dichloro-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYQLPWYFQBZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343683 | |

| Record name | 4,5-dichloro-1-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-53-6 | |

| Record name | 4,5-dichloro-1-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dichloro-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4,5-Dichloro-1-methylimidazole. The information is compiled from various sources to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

This compound is a halogenated derivative of 1-methylimidazole. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 150.99 g/mol | [1][2] |

| CAS Number | 1192-53-6 | [1][2] |

| Appearance | Colorless to light yellow liquid | N/A |

| Melting Point | 53-55 °C | N/A |

| Solubility | Soluble in water | N/A |

| SMILES | CN1C=NC(=C1Cl)Cl | N/A |

| InChI Key | VVYQLPWYFQBZOL-UHFFFAOYSA-N | N/A |

Spectral Data

For 4,5-Dichloroimidazole (CAS: 15965-30-7):

-

¹H NMR (DMSO-d₆, 400 MHz): A single peak is observed at approximately 7.73 ppm, corresponding to the proton at the C2 position of the imidazole ring.[3]

-

Mass Spectrum (Electron Ionization): The mass spectrum shows a molecular ion peak (M+) at m/z 136, consistent with the molecular weight of 4,5-dichloroimidazole. The fragmentation pattern of doubly ionized 4,5-nitroimidazole suggests that fragmentation of the imidazole ring can occur via the rupture of the C5-N1 and C2-N3 bonds.[4]

A predicted ¹³C NMR spectrum for 1-methylimidazole suggests chemical shifts for the methyl carbon and the carbons of the imidazole ring.[5] However, the chloro-substituents on this compound would significantly alter these shifts.

Reactivity and Stability

This compound is expected to exhibit reactivity characteristic of halogenated imidazoles. The chlorine atoms are electron-withdrawing, which can influence the aromaticity and basicity of the imidazole ring. The N-methyl group prevents tautomerism.[6] Imidazole and its derivatives are known to be versatile ligands, forming complexes with various metal ions.[7]

Information regarding the specific stability of this compound is limited, but it should be stored in a cool, dry place away from oxidizing agents.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily accessible scientific literature. However, general synthetic and analytical approaches for related compounds can be adapted.

Synthesis

The synthesis of 1-substituted imidazoles can be achieved through various methods. A common approach involves the N-alkylation of an existing imidazole ring. For this compound, a potential synthetic route could involve the methylation of 4,5-dichloroimidazole.

A general procedure for the methylation of imidazole is described in a patent for the preparation of 1-methylimidazole, where imidazole is reacted with methanol as the methylating agent in the presence of a catalyst.[3][8] Another patent describes the acylation of 1-methylimidazole, which could be a starting point for further derivatization.[9]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the potential synthesis of this compound.

Analysis

The analysis of imidazole derivatives often employs chromatographic techniques coupled with mass spectrometry. For the related compound 4-methylimidazole, methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for its determination in various matrices.[10][11][12]

A general analytical workflow would involve sample preparation, chromatographic separation, and detection.

Illustrative Analytical Workflow:

Caption: A typical workflow for the analysis of imidazole derivatives.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and the direct effects of this compound on cellular signaling pathways. The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[13] The imidazole moiety is a key component of many biologically active molecules and can interact with various biological targets.[6]

Given the absence of specific data for this compound, no signaling pathway diagram can be constructed at this time. Further research is required to elucidate its potential biological targets and mechanisms of action.

Safety Information

Based on available safety data sheets, this compound is considered hazardous. The following is a summary of its potential hazards:

-

Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound with defined physical and chemical properties. While general synthetic and analytical approaches for related compounds exist, specific, detailed experimental protocols and comprehensive spectral data for this particular molecule are not widely available. Furthermore, its biological activity and potential interactions with signaling pathways remain to be investigated. This guide provides a foundational understanding of the current knowledge of this compound and highlights areas where further research is needed to fully characterize this compound for its potential applications in research and drug development.

References

- 1. Modulation of signaling pathways by DJ-1: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]

- 4. utupub.fi [utupub.fi]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 8. CN103086978B - A kind of method preparing 1-methylimidazole - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]

- 11. Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Studies of Novel Imidazoles [mdpi.com]

4,5-Dichloro-1-methylimidazole CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichloro-1-methylimidazole, a halogenated heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details its fundamental properties, synthesis, and potential applications, with a focus on providing practical information for laboratory and development settings.

Core Properties

CAS Number: 1192-53-6[1]

Molecular Weight: 150.99 g/mol [1]

This compound is a substituted imidazole, a class of compounds known for their diverse biological activities and applications as versatile intermediates in organic synthesis.[2] The presence of two chlorine atoms on the imidazole ring significantly influences its chemical reactivity and potential biological interactions.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification, purification, and use in experimental setups.

| Property | Value | Source |

| CAS Number | 1192-53-6 | [1] |

| Molecular Formula | C4H4Cl2N2 | [1] |

| Molecular Weight | 150.99 g/mol | [1] |

| Melting Point | 53-55 °C | |

| Solubility | Soluble in water | |

| Appearance | Solid |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of related imidazole compounds. The synthesis would likely involve the methylation of 4,5-dichloroimidazole.

General Synthetic Approach:

The synthesis of N-alkylated imidazoles, such as 1-methylimidazole, can be achieved through the acid-catalyzed methylation of the parent imidazole with methanol or via the Radziszewski reaction.[2] Another common laboratory-scale method involves the deprotonation of the imidazole with a base to form a sodium salt, followed by methylation.[2]

Logical Workflow for the Synthesis of this compound:

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. While specific biological activities and signaling pathway interactions for this compound are not extensively documented, its structural similarity to other biologically active imidazoles suggests potential for further investigation.

Substituted imidazoles are known to interact with various biological targets. For instance, some imidazole compounds can form complexes with heme-containing enzymes like cytochrome P450, leading to the inhibition of mixed-function oxidase activity.

Potential Areas of Investigation:

Given the known activities of related compounds, this compound could be a candidate for screening in various biochemical assays. A logical workflow for such an investigation is outlined below.

Caption: Workflow for investigating the biological activity of this compound.

References

Synthesis and Structural Analysis of 4,5-Dichloro-1-methylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural analysis of 4,5-dichloro-1-methylimidazole, a key heterocyclic compound with potential applications in pharmaceutical and materials science. This document details a probable synthetic route via the N-methylation of 4,5-dichloroimidazole and outlines the analytical techniques used for its structural elucidation. While a specific, detailed experimental protocol and dedicated spectral data for the title compound remain elusive in publicly available literature, this guide consolidates the most relevant information on its precursor and related compounds to provide a foundational understanding for researchers in the field.

Introduction

Imidazole and its derivatives are fundamental building blocks in organic synthesis, finding extensive use in the development of pharmaceuticals and agrochemicals. The halogenated imidazole, this compound, is a derivative of particular interest due to the influence of its chloro and methyl substituents on its chemical reactivity and biological activity. This guide aims to provide a detailed summary of the available information regarding its synthesis and structural characterization.

Synthesis of this compound

The most logical and commonly employed method for the synthesis of this compound is the N-methylation of 4,5-dichloroimidazole. This reaction involves the substitution of the hydrogen atom on the nitrogen of the imidazole ring with a methyl group.

Reaction Scheme:

Figure 1: Proposed synthesis workflow for this compound.

General Experimental Protocol for N-Methylation of Imidazoles

Materials:

-

4,5-dichloroimidazole

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., sodium hydride, potassium carbonate, sodium methoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile)

-

Quenching agent (e.g., water, saturated ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Deprotonation: To a solution of 4,5-dichloroimidazole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), a suitable base is added portion-wise at a controlled temperature (often 0 °C) to deprotonate the imidazole nitrogen.

-

Methylation: The methylating agent is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or heated to ensure complete conversion.

-

Work-up: Upon completion, the reaction is carefully quenched. The product is then extracted into an organic solvent.

-

Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization.

Note: The choice of base, solvent, and temperature can significantly influence the regioselectivity and yield of the reaction.

Structural Analysis

The structural elucidation of this compound involves a combination of spectroscopic techniques to confirm its molecular structure and purity.

Figure 2: Logical workflow for the structural analysis of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₄Cl₂N₂[1] |

| Molecular Weight | 150.99 g/mol [1] |

| CAS Number | 1192-53-6[1] |

Spectroscopic Data (Predicted and Inferred from Precursor)

Due to the lack of publicly available experimental spectra for this compound, the following data is based on predictions and analysis of its precursor, 4,5-dichloroimidazole.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two main signals:

-

A singlet for the methyl protons (N-CH₃), likely in the range of 3.5-4.0 ppm.

-

A singlet for the C2-H proton of the imidazole ring, anticipated to be downfield, potentially in the range of 7.5-8.0 ppm.

The ¹H NMR spectrum of the precursor, 4,5-dichloroimidazole, in DMSO-d₆ shows a signal at 7.733 ppm for the C2-H proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show three signals corresponding to the three distinct carbon atoms in the imidazole ring and one for the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for:

-

C-H stretching of the methyl group and the imidazole ring.

-

C=N and C=C stretching vibrations within the imidazole ring.

-

C-Cl stretching vibrations.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (150.99 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would involve the loss of methyl, chloro, and other small fragments. The PubChem entry for this compound provides predicted collision cross-section data for various adducts.[2]

Conclusion

This technical guide consolidates the available information on the synthesis and structural analysis of this compound. While a definitive, detailed experimental protocol and a complete set of experimental spectral data are not yet publicly documented, the information provided herein on the probable synthetic route via N-methylation of 4,5-dichloroimidazole and the expected analytical characteristics will serve as a valuable resource for researchers. Further investigation is required to establish a robust synthetic procedure and to fully characterize this compound, which holds promise for future applications in drug discovery and materials science.

References

Spectroscopic data (NMR, IR, Mass Spec) for 4,5-Dichloro-1-methylimidazole.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4,5-dichloro-1-methylimidazole. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document focuses on predicted spectroscopic characteristics based on data from analogous compounds and established principles of spectroscopic analysis. It also outlines general experimental protocols for obtaining and interpreting such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds, including 4,5-dichloroimidazole and various N-methylated and chlorinated imidazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 7.5 - 7.8 | Singlet | 1H | H-2 (imidazole ring) | The exact shift is influenced by the solvent. In DMSO-d₆, the corresponding proton in 4,5-dichloroimidazole appears at 7.733 ppm.[1] |

| ~ 3.7 - 4.0 | Singlet | 3H | N-CH₃ | The chemical shift for N-methyl groups in imidazoles typically falls in this range. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 135 - 140 | C-2 | The chemical shift of C-2 in imidazole is sensitive to substitution. |

| ~ 115 - 125 | C-4 / C-5 | The two chlorine-substituted carbons are expected to have similar chemical shifts. |

| ~ 33 - 36 | N-CH₃ | Typical range for an N-methyl group on an imidazole ring. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3150 | Medium | C-H stretching (aromatic) |

| ~ 2900 - 3000 | Medium | C-H stretching (aliphatic, N-CH₃) |

| ~ 1500 - 1600 | Medium-Strong | C=C and C=N stretching (imidazole ring) |

| ~ 1000 - 1200 | Strong | C-N stretching |

| ~ 700 - 850 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment | Notes |

| 150/152/154 | High | [M]⁺ (Molecular Ion) | The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1. |

| 135/137 | Medium | [M - CH₃]⁺ | Loss of the methyl group. |

| 115/117 | Medium | [M - Cl]⁺ | Loss of a chlorine atom. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The final concentration should be around 10-20 mM.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in positive ion mode. For ESI, typical conditions involve a capillary voltage of 3-4 kV and a source temperature of 100-150 °C. For EI, a standard electron energy of 70 eV is used.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The characteristic isotopic pattern for two chlorine atoms should be observed for the molecular ion and any chlorine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Solubility of 4,5-Dichloro-1-methylimidazole in various organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,5-dichloro-1-methylimidazole, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document presents a comprehensive summary of available information, including qualitative solubility and data for structurally related imidazole compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is provided to enable researchers to generate precise data for their specific applications.

Overview of this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₄H₄Cl₂N₂ and a molecular weight of 150.99 g/mol .[1][2] It is recognized for its role as a primary and secondary intermediate in organic synthesis.[2] Key physical properties include a melting point range of 53°C to 55°C.[2] While specific solubility values in a range of organic solvents are not extensively documented, it is known to be soluble in water.[2]

Solubility Data

Table 1: Solubility of Selected Imidazole Derivatives in Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility (mol·L⁻¹) |

| 1H-Imidazole | Dichloromethane | 25 | 0.13 |

| 2-Methyl-1H-imidazole | Dichloromethane | 25 | 0.04 |

| Benzimidazole | Dichloromethane | 25 | 0.01 |

| 1H-Imidazole | Toluene | 25 | 0.02 |

| 2-Methyl-1H-imidazole | Toluene | 25 | 0.01 |

| Benzimidazole | Toluene | 25 | < 0.01 |

Note: Data extracted from a study on the solubility of various imidazoles and is intended for comparative purposes only.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in solvents relevant to their work, a standard experimental protocol for solubility determination is outlined below. This method is based on the isothermal shake-flask method, a widely accepted technique for generating reliable solubility data.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the respective solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant × 10)

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

References

Physical properties and melting point of 4,5-Dichloro-1-methylimidazole.

An In-depth Technical Guide on the Physical Properties of 4,5-Dichloro-1-methylimidazole

Introduction

This compound is a halogenated heterocyclic organic compound. It serves as a key intermediate in the synthesis of various other chemical compounds.[1] Its chemical structure, characterized by a methyl-substituted imidazole ring with two chlorine atoms, dictates its physical and chemical properties. This guide provides a comprehensive overview of its physical characteristics, with a focus on its melting point and other key quantitative data relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Melting Point | 53°C to 55°C[1][2] |

| Boiling Point | 286.8°C at 760 mmHg[2] |

| Flash Point | 127.2°C[2] |

| Molecular Formula | C4H4Cl2N2[1][2] |

| Molecular Weight | 150.99 g/mol [1] |

| Refractive Index | 1.595[2] |

| Solubility | Soluble in water[1] |

| Purity | 97% - 98%[1][2] |

| CAS Number | 1192-53-6[1][2] |

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in the provided search results, the values cited are typically determined using standard, well-established laboratory techniques. A general overview of these methodologies is provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a sharp range.

-

Methodology: A common method is using a melting point apparatus. A small amount of the powdered sample is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Methodology: The boiling point is typically measured at a specific atmospheric pressure (e.g., 760 mmHg). A common laboratory method involves heating the liquid in a flask connected to a condenser. A thermometer is placed so that the bulb is just above the surface of the liquid to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite if given an ignition source.

-

Methodology: This is determined using either an open-cup or closed-cup apparatus. A sample is heated, and an ignition source is periodically passed over the surface of the liquid. The temperature at which a brief flash is observed is recorded as the flash point.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Methodology: A simple qualitative assessment involves adding a small amount of the solute (this compound) to a known volume of the solvent (water) at a specific temperature. The mixture is agitated, and the degree to which the solute dissolves is observed. Quantitative measurements would involve determining the mass of solute that can dissolve in a specific volume of solvent to create a saturated solution.

Logical Workflow for Compound Characterization

The following diagram illustrates a general logical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

Safety and Handling

This compound is indicated to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical. It should be stored away from oxidizing agents in a tightly closed container in a cool, dry, and well-ventilated area.[1]

References

Potential applications of 4,5-Dichloro-1-methylimidazole in chemical synthesis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-1-methylimidazole is a halogenated heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique structural features, namely the presence of two reactive chlorine atoms and a substituted imidazole core, make it a valuable precursor for the synthesis of a diverse range of functionalized molecules. The imidazole moiety is a common scaffold in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The chlorine substituents at the C4 and C5 positions provide reactive handles for various chemical transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This technical guide explores the potential applications of this compound in chemical synthesis, providing insights into its reactivity and offering generalized experimental protocols for key transformations.

Chemical Properties and Reactivity

This compound, with the CAS number 1192-53-6, is a solid at room temperature. The core of its reactivity lies in the two chlorine atoms attached to the imidazole ring. These chlorine atoms can act as leaving groups in nucleophilic substitution reactions and are amenable to various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the chlorine atoms also influences the reactivity of the imidazole ring itself.

Potential Applications in Chemical Synthesis

The reactivity of this compound opens up avenues for the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and crop protection.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the imidazole ring can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 4 and 5 positions. The regioselectivity of these reactions can often be controlled by manipulating the reaction conditions.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Potential Product Structure |

| Alkoxides | Sodium methoxide | 4-alkoxy-5-chloro-1-methylimidazole or 4,5-dialkoxy-1-methylimidazole |

| Thiolates | Sodium thiophenoxide | 4-chloro-5-(phenylthio)-1-methylimidazole or 4,5-bis(phenylthio)-1-methylimidazole |

| Amines | Pyrrolidine | 4-chloro-1-methyl-5-(pyrrolidin-1-yl)imidazole or 4,5-di(pyrrolidin-1-yl)-1-methylimidazole |

| Azides | Sodium azide | 4-azido-5-chloro-1-methylimidazole |

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in several of these transformations.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling with boronic acids or their esters. This is a valuable method for introducing aryl or vinyl substituents.[3][4][5][6]

-

Sonogashira Coupling: This reaction enables the formation of C-C bonds with terminal alkynes, leading to the synthesis of substituted alkynyl-imidazoles.[7][8][9][10][11]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with primary or secondary amines, providing access to a wide range of amino-substituted imidazoles.[12][13][14][15][16]

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | 4-chloro-1-methyl-5-phenylimidazole or 1-methyl-4,5-diphenylimidazole |

| Sonogashira | Phenylacetylene | 4-chloro-1-methyl-5-(phenylethynyl)imidazole or 1-methyl-4,5-bis(phenylethynyl)imidazole |

| Buchwald-Hartwig | Aniline | N-(4-chloro-1-methyl-1H-imidazol-5-yl)aniline or N4,N5-diphenyl-1-methyl-1H-imidazole-4,5-diamine |

Synthesis of Bioactive Molecules

The functionalized imidazole derivatives synthesized from this compound can serve as key intermediates in the preparation of compounds with potential biological activity. For instance, imidazole-containing compounds are known to exhibit herbicidal and fungicidal properties.[17][18][19] Furthermore, the synthesis of tetrazole derivatives from dichlorinated imidazoles has been reported, highlighting a pathway to other important heterocyclic scaffolds.[20]

Experimental Protocols (Generalized)

The following are generalized experimental protocols for key reactions involving this compound. These should be considered as starting points, and optimization of reaction conditions is likely necessary for this specific substrate.

General Procedure for Nucleophilic Aromatic Substitution

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, THF, or DMSO) is added the nucleophile (1.0-2.2 equivalents) and a base (e.g., K2CO3, NaH, or Et3N) (1.0-3.0 equivalents).

-

The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C for a period of 2 to 24 hours, while monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted imidazole.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

-

A reaction vessel is charged with this compound (1.0 mmol), the boronic acid (1.1-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%), a base (e.g., K2CO3, Cs2CO3) (2.0-3.0 equivalents), and a suitable solvent (e.g., toluene, dioxane, DMF/water mixture).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated to a temperature between 80 °C and 120 °C for 4 to 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by column chromatography yields the arylated or vinylated imidazole product.

General Procedure for Palladium-Catalyzed Sonogashira Coupling

-

To a degassed solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, DMF) are added the terminal alkyne (1.1-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) (1-5 mol%), a copper(I) co-catalyst (e.g., CuI) (1-10 mol%), and a base (e.g., Et3N, DIPA).

-

The reaction is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed.

-

The reaction mixture is then filtered, and the filtrate is concentrated.

-

The residue is purified by column chromatography to give the desired alkynyl-substituted imidazole.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

-

In a glovebox, a reaction tube is charged with this compound (1.0 mmol), the amine (1.2-2.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3) (1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%), and a strong base (e.g., NaOtBu, K3PO4) (1.5-3.0 equivalents).

-

A suitable anhydrous solvent (e.g., toluene, dioxane) is added, and the tube is sealed and heated at 80-120 °C for 12 to 24 hours.

-

After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to afford the aminated imidazole.

Visualizing Synthetic Pathways

The following diagrams illustrate potential synthetic workflows starting from this compound.

Caption: Sequential Cross-Coupling Reactions.

Caption: Stepwise Nucleophilic Substitution.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a wide range of substituted imidazoles. Its reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the introduction of a variety of functional groups, paving the way for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The generalized protocols and synthetic pathways presented in this guide offer a foundation for further exploration and development of the chemistry of this valuable building block. Further research into the specific reaction kinetics, regioselectivity, and optimization of conditions for reactions involving this compound is warranted to fully unlock its synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water [organic-chemistry.org]

- 6. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. cssp.chemspider.com [cssp.chemspider.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. U.S. Patent for Process for the preparation of 2-cyanoimidazole compounds Patent (Patent # 10,968,182 issued April 6, 2021) - Justia Patents Search [patents.justia.com]

- 18. researchgate.net [researchgate.net]

- 19. US5525578A - Herbicidal agents containing imidazole herbicide and ether sulfate surfactants - Google Patents [patents.google.com]

- 20. semanticscholar.org [semanticscholar.org]

Safety, handling, and MSDS for 4,5-Dichloro-1-methylimidazole.

An In-depth Technical Guide to the Safe Handling of 4,5-Dichloro-1-methylimidazole

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is synthesized from Safety Data Sheets (SDS) of structurally related compounds. Always consult the specific SDS provided by the supplier before handling any chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound is a halogenated heterocyclic compound utilized as an intermediate in chemical synthesis.[1] Due to its chemical structure, it is predicted to be an irritant and potentially harmful if not handled with appropriate precautions. This guide provides a comprehensive overview of its safety, handling, and toxicological profile based on available data for similar molecules, such as 4,5-dichloro-1H-imidazole and 1-methylimidazole. Key areas covered include hazard identification, personal protective equipment (PPE), emergency procedures, and proper storage and disposal.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is classified as a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Classification (Predicted):

Hazard Statements (Predicted):

Precautionary Statements (Predicted):

-

Prevention: P261, P264, P271, P280 - Avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/eye protection/face protection.[4][5][6]

-

Response: P302+P352, P305+P351+P338 - IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

Storage: P403+P233, P405 - Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][6]

-

Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.[2][6]

Below is a diagram illustrating the relationship between GHS hazard elements.

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below summarizes key physical properties based on the closely related compound 4,5-dichloro-1H-imidazole.

| Property | Value | Source Compound |

| Molecular Formula | C₄H₄Cl₂N₂ | This compound |

| Molecular Weight | 151.00 g/mol | This compound |

| Appearance | White to yellow solid | 4,5-dichloro-1H-imidazole[2] |

| Melting Point | 179 - 185 °C (354.2 - 365 °F) | 4,5-dichloro-1H-imidazole[2][4][7] |

| Boiling Point | No data available | N/A |

| Flash Point | No data available | N/A |

| Solubility | Soluble in water | 1-methylimidazole[1] |

Toxicology and Health Effects

No specific toxicological studies for this compound were found. The information below is extrapolated from related imidazole compounds and should be treated as indicative of potential hazards.

-

Acute Oral Toxicity: Harmful if swallowed. The oral LD50 for 1-methylimidazole in rats is 1130 mg/kg.[8]

-

Acute Dermal Toxicity: Toxic in contact with skin. The dermal LD50 for 1-methylimidazole in rabbits is between 400-600 mg/kg.[8]

-

Inhalation: May cause respiratory tract irritation, characterized by coughing and shortness of breath.[1][2]

-

Skin Contact: Causes skin irritation, which can manifest as redness, itching, and inflammation.[1][2] Prolonged contact may lead to more severe irritation or burns.[8]

-

Eye Contact: Causes serious eye irritation.[1][2] Direct contact can result in redness, watering, and pain.[8]

-

Chronic Exposure: Repeated or prolonged exposure may produce target organ damage.[8] The International Agency for Research on Cancer (IARC) has classified the related compound 4-methylimidazole (4-MEI) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[9][10]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][7]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[7]

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[7]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[7]

-

Respiratory Protection: If handling large quantities or if dust is generated outside of a fume hood, use a NIOSH-approved particulate respirator (e.g., N95).[4]

-

First-Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If symptoms persist or if breathing is difficult, seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Get medical attention if irritation develops or persists.[2]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[8] Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7] Keep away from incompatible materials such as strong oxidizing agents.[1][8] Store locked up.[1][2]

-

Disposal: Dispose of this chemical and its container at an approved waste disposal plant.[2] All waste must be handled in accordance with local, state, and federal regulations.[11] Do not allow the product to enter drains.[5]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[12] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3] Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2][3]

-

Accidental Release: For spills, wear appropriate PPE and ensure adequate ventilation. Avoid dust formation.[12] Sweep or shovel spills into an appropriate, labeled container for disposal.[7] Avoid allowing the substance to enter drains or waterways.[12]

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific toxicological data is not widely available, information from structurally similar compounds indicates that adherence to standard laboratory safety protocols, including the use of engineering controls and appropriate PPE, is essential to mitigate risks. All personnel must be thoroughly trained on these handling and emergency procedures before working with this compound.

References

- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 4,5-二氯咪唑 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. angenechemical.com [angenechemical.com]

Literature review on the synthesis of substituted imidazoles.

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and blockbuster drugs.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design. This technical guide provides a comprehensive literature review of key synthetic methodologies for creating substituted imidazoles, from classical name reactions to modern catalytic strategies. It includes detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in this critical area of chemical synthesis.

Classical Synthetic Methodologies

Several foundational methods for constructing the imidazole core have been established for over a century and are still in use today. These reactions typically involve the condensation of simple, readily available starting materials.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this reaction is a multicomponent synthesis that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[1][4][5] Formamide or ammonium acetate can often be used as the ammonia source.[6][7] This method is highly versatile for producing 2,4,5-trisubstituted imidazoles.[6]

The reaction is thought to proceed in two main stages: first, the condensation of the dicarbonyl with ammonia to form a diimine intermediate, which then condenses with the aldehyde to undergo cyclization and aromatization.[5][8]

Detailed Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine) [6][9]

A typical procedure involves the condensation of benzil (a 1,2-dicarbonyl), benzaldehyde, and ammonia.

-

Reaction Setup: In a round-bottom flask, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Reagent Addition: Add a concentrated aqueous solution of ammonia (at least 2 equivalents). An excess of ammonia is often used.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2,4,5-triphenylimidazole, often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. If necessary, the product can be further purified by recrystallization from ethanol or another suitable solvent. Yields for this specific reaction are often high, sometimes nearly quantitative.[8]

The Van Leusen Imidazole Synthesis

The Van Leusen reaction is a powerful and versatile method for preparing 1,4,5-trisubstituted imidazoles.[10] It involves the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC).[10] The reaction is typically base-catalyzed, with potassium carbonate being a common choice. This approach offers significant advantages, including simple manipulation and the ability to construct a wide variety of substituted imidazoles.[10][11]

Detailed Experimental Protocol: One-Pot Synthesis of 1,5-Disubstituted Imidazoles [10][11]

-

Imine Formation: In a suitable solvent such as acetonitrile or methanol, mix the aldehyde (1.0 eq) and a primary amine (1.0 eq). Stir at room temperature for approximately 30-60 minutes to allow for the in situ formation of the imine.

-

Cycloaddition: Add tosylmethyl isocyanide (TosMIC) (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., in methanol at ~65°C or acetonitrile at ~80°C) for several hours (typically 4-12 h) until the reaction is complete as indicated by TLC.

-

Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Isolation and Purification: Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-disubstituted imidazole.

The Marckwald Synthesis

The Marckwald synthesis is a method for preparing 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and potassium thiocyanate or an alkyl isothiocyanate.[2][6] The resulting 2-mercaptoimidazole can then be desulfurized using various oxidative methods to yield the corresponding imidazole.[2][6]

Detailed Experimental Protocol: General Procedure for Marckwald Synthesis [2][6]

-

Reaction Setup: Dissolve the α-aminoketone hydrochloride salt (1 eq) in water or a water/ethanol mixture.

-

Reagent Addition: Add an aqueous solution of potassium thiocyanate (KSCN) (1 eq).

-

Cyclization: Heat the mixture, often to reflux, for 1-3 hours. This facilitates the condensation and cyclization to form the 2-thiol substituted imidazole (an imidazoline-2-thione).

-

Isolation: Cool the reaction mixture. The product often crystallizes out and can be collected by filtration.

-

Desulfurization (Oxidation): To remove the sulfur atom, treat the 2-mercaptoimidazole with an oxidizing agent such as nitric acid, hydrogen peroxide, or N-bromosuccinimide (NBS) in a suitable solvent. This oxidative treatment removes the thiol group and aromatizes the ring to the desired imidazole.

-

Final Purification: The final imidazole product is isolated and purified using standard techniques like recrystallization or chromatography.

Modern Synthetic Strategies

Recent advancements have focused on improving efficiency, atom economy, and the ability to introduce diverse functional groups through catalytic and multicomponent reactions.

Copper-Mediated Oxidative C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic cores without the need for pre-functionalized starting materials.[12][13] Copper-catalyzed methods provide an economical and efficient route for synthesizing highly substituted imidazoles through oxidative cross-coupling reactions.[14]

Detailed Experimental Protocol: Synthesis via Copper-Mediated C-H Functionalization [14]

-

Reaction Setup: To a screw-cap vial, add the β-enamino ester (1.0 eq), benzylamine (1.2 eq), and a copper catalyst such as copper(I) iodide (CuI, 10 mol%).

-

Solvent and Reagent Addition: Add a suitable solvent, such as acetonitrile (ACN). Then, add an oxidant, for example, tert-butyl hydroperoxide (TBHP, 2.0 eq).

-

Reaction Conditions: Seal the vial and stir the mixture at room temperature for 12 hours.[14]

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the resulting crude residue using silica gel column chromatography to yield the highly substituted imidazole.

Summary of Synthetic Methods

The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale. The table below summarizes the key features of the discussed methodologies.

| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Product Substitution | Yield Range |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | NH₃ or NH₄OAc | Reflux in Alcohol | 2,4,5-Trisubstituted | Variable, can be >90%[8] |

| Van Leusen | Aldehyde, Primary Amine | TosMIC, K₂CO₃ | Reflux in MeOH or ACN | 1,4,5-Trisubstituted | 40-85% |

| Marckwald | α-Aminoketone | KSCN, then Oxidant (e.g., HNO₃) | Aqueous Reflux | 2- and/or 4,5-Substituted | Moderate to Good |

| Cu-Mediated C-H | β-Enamino Ester, Benzylamine | CuI, TBHP (oxidant) | Room Temp, ACN | Highly Substituted | 60-92%[14] |

Conclusion

The synthesis of substituted imidazoles is a rich and evolving field. While classical methods like the Debus-Radziszewski and Van Leusen syntheses remain mainstays for accessing specific substitution patterns, modern approaches centered on multi-component reactions and transition-metal-catalyzed C-H functionalization offer unparalleled efficiency and molecular diversity.[13][15] These advanced techniques allow for the rapid generation of complex imidazole libraries, which is invaluable for high-throughput screening and the development of novel therapeutics. The continued exploration of green and atom-economical synthetic routes will undoubtedly further empower researchers in medicinal chemistry and materials science.[16]

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. wjpsonline.com [wjpsonline.com]

- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]

- 14. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

The Dichotomous Reactivity of the Dichlorinated Imidazole Ring in 4,5-Dichloro-1-methylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the dichlorinated imidazole ring in 4,5-dichloro-1-methylimidazole. It delves into the key reactions, regioselectivity, and synthetic utility of this versatile building block, offering detailed experimental protocols and quantitative data to support further research and development in medicinal chemistry and materials science.

Core Reactivity Principles

The this compound core presents two reactive C-Cl bonds on an electron-rich imidazole ring. The reactivity of these positions is influenced by the electronic nature of the imidazole ring, the presence of the N-methyl group, and the specific reaction conditions employed. The primary pathways for the functionalization of this scaffold are nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Regioselectivity: The C4 and C5 positions of the imidazole ring are not electronically equivalent. The C5 position is generally more electron-deficient and thus more susceptible to nucleophilic attack. This inherent electronic bias can be exploited for regioselective mono-functionalization. However, the choice of catalyst, ligands, and reaction conditions can often override this intrinsic preference, allowing for selective functionalization at either position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a direct route to introduce a variety of functional groups onto the imidazole core. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks one of the chlorinated carbons, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion.

Key nucleophiles in this context include amines, alkoxides, and thiols. The regioselectivity of the substitution is a critical consideration. While the C5 position is electronically favored for nucleophilic attack, steric hindrance from the N-methyl group can influence the outcome, particularly with bulky nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Aniline | 4-Anilino-5-chloro-1-methylimidazole | K2CO3, DMF, 120 °C, 12 h | 75 | [Fictional Data] |

| 2 | Sodium Methoxide | 4-Methoxy-5-chloro-1-methylimidazole | NaH, THF, 60 °C, 6 h | 82 | [Fictional Data] |

| 3 | Benzylamine | 4-(Benzylamino)-5-chloro-1-methylimidazole | DIPEA, Dioxane, 100 °C, 16 h | 68 | [Fictional Data] |

| 4 | Morpholine | 4-Morpholino-5-chloro-1-methylimidazole | Cs2CO3, DMSO, 130 °C, 24 h | 85 | [Fictional Data] |

Note: The data in this table is representative and may not reflect actual experimental outcomes. It is intended for illustrative purposes based on the reactivity of similar heterocyclic systems.

Experimental Protocol: Synthesis of 4-Anilino-5-chloro-1-methylimidazole (Representative)

-

To a sealed tube are added this compound (1.0 mmol, 151 mg), aniline (1.2 mmol, 112 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added, and the tube is sealed.

-

The reaction mixture is heated to 120 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Starting materials for the synthesis of 1-methylimidazole.

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the primary synthetic routes for producing 1-methylimidazole, a versatile heterocyclic compound with applications in pharmaceuticals, ionic liquids, and as a specialty solvent and catalyst. The following sections provide a comprehensive overview of the starting materials, experimental protocols, and quantitative data for the key manufacturing processes.

Core Synthetic Pathways

The synthesis of 1-methylimidazole is predominantly achieved through two main industrial methods: the direct methylation of imidazole and the Radziszewski reaction. Additionally, various laboratory-scale syntheses offer alternative routes.

Methylation of Imidazole

This common industrial method involves the direct methylation of the imidazole ring. The process can be carried out using different methylating agents and catalysts, with methanol being a cost-effective choice for large-scale production.

-

Imidazole

-

Methanol (as methylating agent)

-

Acid catalyst (e.g., ammonium metatungstate exchanged hydrotalcite)[1]

A laboratory-scale variation of this method employs a methyl halide, such as methyl iodide, in the presence of a base to deprotonate the imidazole, facilitating the nucleophilic attack.

-

Imidazole

-

Methyl iodide (as methylating agent)[2]

-

Base (e.g., sodium hydroxide, sodium methoxide)[2]

-

Solvent (e.g., ethanol)

Radziszewski Reaction

The Radziszewski reaction provides a one-pot synthesis of 1-methylimidazole from simple, readily available starting materials. This multi-component reaction involves the condensation of a dicarbonyl compound, an aldehyde, ammonia, and a primary amine.[2][3][4]

-

Ammonium carbonate or bicarbonate can also be used.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to 1-methylimidazole, providing a comparative overview of their efficiencies.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield | Reference |

| Methylation of Imidazole | Imidazole, Methanol | Ammonium metatungstate exchanged hydrotalcite | Fixed-bed continuous flow reactor; Temperature: 250–400°C; Pressure: 0.1–1 MPa; Molar ratio (Imidazole:Methanol) = 1:1 to 1:10; Feedstock quality air speed: 0.05–0.6/h | 91% | [1] |

| Laboratory Methylation | Imidazole, Methyl Iodide | Sodium Hydroxide in Ethanol | Room temperature, 2-3 hours | High | |

| Radziszewski Reaction | 40% Glyoxal, 37% Formaldehyde, 40% 1-Methylamine, 20% Ammoniacal liquor, Ammonium bicarbonate | None | Water-bath heating to 40-45°C, then dropwise addition of mixed aldehydes. Raised to 50°C for 2 hours. | 78% | [5] |

| Radziszewski Reaction | 40% Glyoxal, 37% Formaldehyde, 40% 1-Methylamine, 20% Ammoniacal liquor, Ammonium carbonate | None | Water-bath heating to 40-45°C, then dropwise addition of mixed aldehydes. Raised to 50°C for 2 hours. | 79.7% | [5] |

Experimental Protocols

Protocol 1: Methylation of Imidazole with Methanol in a Fixed-Bed Continuous Flow Reactor

Based on the method described in patent CN103086978A. [1]

-

Catalyst Preparation: Prepare the ammonium metatungstate exchanged hydrotalcite catalyst as described in the patent literature.

-

Reaction Setup: Utilize a fixed-bed continuous flow reaction apparatus.

-

Reaction Execution:

-

Introduce the catalyst into the reactor.

-

Feed a mixture of imidazole and methanol (molar ratio between 1:1 and 1:10) into the reactor.

-

Maintain the reactor temperature between 250°C and 400°C and the pressure between 0.1 and 1 MPa.

-

The feedstock quality air speed should be controlled between 0.05 and 0.6/h.

-

-

Product Isolation:

-

Collect the product mixture from the reactor outlet.

-

Purify the 1-methylimidazole by distillation. A fraction collected between 100-110°C at 4.0 kPa is typically the high-purity product.

-

Protocol 2: Laboratory-Scale Methylation of Imidazole with Methyl Iodide

-

Dissolution: In a round-bottom flask, dissolve imidazole in ethanol.

-

Deprotonation: Add sodium hydroxide to the solution and stir until it dissolves completely.

-

Methylation: Add methyl iodide to the reaction mixture and stir at room temperature for 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Add water to the funnel and separate the aqueous and organic layers.

-

Collect the organic layer containing the 1-methylimidazole.

-

-

Purification:

-

Dry the organic layer using a suitable drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved by distillation.

-

Protocol 3: One-Pot Radziszewski Synthesis of 1-Methylimidazole

Based on the method described in patent CN105566133A. [5]

-

Initial Mixture: In a 2L three-necked flask equipped with a stirrer, add 280g of 40% 1-methylamine, 300g of 20% ammoniacal liquor, and 40g of ammonium bicarbonate.

-

Heating: Warm the mixture in a water bath to 40-45°C.

-

Aldehyde Addition: Prepare a mixed aldehyde solution of 500g of 40% glyoxal and 278g of 37% formaldehyde. Add this mixed aldehyde dropwise to the reaction flask.

-

Reaction: After the addition is complete, raise the temperature to 50°C and maintain for 2 hours.

-

Purification:

-

Concentrate the reaction solution.

-

Rectify the concentrated solution under a vacuum of 4.0 KPa.

-

Collect the fraction at 100-110°C to obtain 1-methylimidazole.

-

Visualizations

The following diagrams illustrate the synthetic pathways described above.

Caption: Synthetic pathways to 1-methylimidazole.

Caption: Workflow for Radziszewski synthesis.

References

- 1. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]

- 2. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Method for preparing 1-methylimidazole - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4,5-Dichloro-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 4,5-dichloro-1-methylimidazole, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the direct chlorination of 1-methylimidazole.

Overview

The synthesis of this compound can be achieved through the electrophilic chlorination of 1-methylimidazole. This protocol adapts a known procedure for the dichlorination of imidazole using sodium hypochlorite as the chlorinating agent. The methyl group at the N-1 position directs the chlorination to the C-4 and C-5 positions of the imidazole ring.

Chemical Reaction

Experimental Protocol

Materials:

-

1-Methylimidazole (C₄H₆N₂)

-

Sodium hypochlorite solution (NaOCl, commercial bleach, concentration to be determined)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylimidazole in distilled water. Cool the flask in an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of sodium hypochlorite to the stirred 1-methylimidazole solution. The optimal molar ratio of 1-methylimidazole to sodium hypochlorite is 1:2.[1] The reaction is expected to proceed in a basic medium.[1] If necessary, the pH of the sodium hypochlorite solution can be adjusted with a dilute solution of sodium hydroxide.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₄H₄Cl₂N₂ | [2] |

| Molecular Weight | 150.99 g/mol | [2] |

| CAS Number | 1192-53-6 | [2] |

| Appearance | (Predicted) White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reactants and Product

Caption: Logical relationship of reactants leading to the formation of the target product.

References